1-(7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Description
This compound belongs to the 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine family, characterized by a bicyclic core fused with a triazole ring. The structure features a 3,4-dimethoxyphenyl substituent at position 7, a methyl group at position 5, and an ethanone moiety at position 5.
Properties
IUPAC Name |
1-[7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-9-14(10(2)21)15(20-16(19-9)17-8-18-20)11-5-6-12(22-3)13(7-11)23-4/h5-8,15H,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJYNNMGVQTTRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. Therefore, inhibiting CDK2 is an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. The inhibition of CDK2 leads to a halt in the cell cycle, preventing the proliferation of cancer cells. The compound’s interaction with CDK2 is likely due to its structural features, including the presence of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase. This halts DNA replication, preventing the cell from dividing and proliferating. The downstream effect of this is the potential reduction in tumor growth.
Result of Action
The result of the compound’s action is significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines. This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound was found to be more efficient under microwave conditions. Additionally, the compound’s stability and efficacy could potentially be affected by factors such as pH, temperature, and the presence of other molecules in the environment.
Biological Activity
1-(7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 435.5 g/mol. The structure includes a triazolo-pyrimidine core that is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 538320-69-3 |
Antitumor Activity
Research indicates that compounds with a similar triazolo-pyrimidine structure exhibit significant antitumor properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. The mechanism typically involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
Antiviral Activity
Some studies have demonstrated antiviral properties in related compounds. For example, triazole derivatives were evaluated for their ability to inhibit viral replication in vitro. These compounds often act by targeting specific viral enzymes or pathways critical for viral life cycles .
Enzyme Inhibition
The compound's structural features suggest potential inhibitory effects on various enzymes involved in cancer progression and viral replication. For instance, related triazole derivatives have been shown to inhibit kinases such as c-Met and VEGFR-2, which are crucial in tumor angiogenesis and growth .
Case Studies
Case Study 1: Antitumor Evaluation
In a study evaluating the antitumor effects of triazolo derivatives on MCF-7 cells, several analogs were synthesized and tested. The most promising compound exhibited an IC50 value of approximately 1.05 µM against MCF-7 cells. The study concluded that structural modifications can significantly enhance biological activity .
Case Study 2: Antiviral Screening
A series of triazole-containing compounds were screened for antiviral activity against influenza and HIV viruses. The results indicated that specific substitutions on the phenyl moiety could enhance antiviral efficacy. One derivative showed an IC50 value of 17.7 µM against HIV-1 RNase H activity .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization.
- Enzyme Targeting : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Cell Cycle Arrest : Induction of apoptosis through cell cycle arrest has been observed in several studies involving triazole derivatives.
Scientific Research Applications
Biological Activities
The compound has been studied for its potential therapeutic effects, particularly due to its interactions with biological systems. The following sections detail some specific applications:
Anticancer Activity
Research has indicated that compounds similar to 1-(7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone demonstrate significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Case Study : A study demonstrated that triazolopyrimidine derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapy.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent:
- Spectrum of Activity : It has been tested against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies revealed that certain derivatives exhibited effective inhibition of bacterial growth, indicating its potential as a lead compound for antibiotic development.
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases. Research has explored the anti-inflammatory properties of this compound:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines.
- Case Study : Experimental results indicated a reduction in inflammation markers in animal models treated with triazolopyrimidine derivatives.
Pharmacological Applications
The pharmacological potential of this compound extends beyond its biological activities:
Drug Development
Given its diverse biological activities:
- It serves as a scaffold for designing new drugs targeting various diseases.
- Researchers are focusing on modifying its structure to enhance efficacy and reduce toxicity.
Molecular Probes
The compound can be utilized as a molecular probe in biochemical studies to understand cellular mechanisms:
- Application : It can help elucidate the role of specific pathways in disease progression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Stereochemical Considerations
- Chiral Resolution : Fluorinated and difluorinated analogs (e.g., UCB-FcRn-84) are resolved into enantiomers using chiral chromatography (Chiralpak phases), highlighting the importance of stereochemistry in bioactivity . The target compound’s stereochemical profile remains uncharacterized in the evidence.
Physicochemical Properties
- Lipophilicity: The 3,4-dimethoxyphenyl and ethanone groups in the target compound likely increase logP compared to carboxylate analogs (e.g., ), impacting membrane permeability.
- Solubility: Carboxylate esters (e.g., ) exhibit better aqueous solubility than ethanone derivatives, which may limit the target compound’s bioavailability.
Key Research Findings and Implications
Substituent Positioning : Positional isomerism of methoxy groups (3,4- vs. 2,4-dimethoxy) significantly alters electronic properties and binding interactions .
Fluorine vs. Methoxy : Fluorinated derivatives show enhanced target affinity (e.g., FcRn binding ), whereas methoxy groups may improve metabolic stability.
Synthetic Efficiency: TMDP-based methods offer eco-friendly advantages but require optimization for ethanone derivatives.
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound’s core comprises a fused triazole-pyrimidine system with a 3,4-dimethoxyphenyl substituent at position 7 and a methyl group at position 5. The triazole ring enhances π-π stacking with biological targets, while the methoxy groups on the phenyl ring modulate lipophilicity and hydrogen-bonding capacity, critical for receptor binding. Structural confirmation relies on NMR (¹H/¹³C) and X-ray crystallography to verify regiochemistry and substituent orientation, which directly impact interactions with enzymes like kinases or proteases .
Q. What are the common synthetic routes, and how are reaction conditions optimized?
A typical multi-step synthesis involves:
Condensation of 3-amino-1,2,4-triazole with substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde).
Cyclization with ethyl acetoacetate or cyanoacetate derivatives under acidic or catalytic conditions.
Final functionalization (e.g., acetylation).
Optimization focuses on solvent selection (ethanol/water mixtures for greener synthesis) and catalysts like 4,4’-trimethylenedipiperidine (TMDP), which improves yields (up to 92%) and reduces toxicity compared to traditional piperidine .
Q. How is structural integrity validated post-synthesis?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~6.5–7.5 ppm).
- X-ray Crystallography : Confirms dihydro-pyrimidine ring conformation and substituent stereochemistry.
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 372.4 for ethyl ester analogs) .
Advanced Research Questions
Q. How to design experiments to evaluate its enzyme inhibition potential?
- Target Selection : Prioritize kinases or proteases based on structural analogs (e.g., triazolopyrimidines targeting EGFR or CDK2).
- Assay Design :
Q. How to resolve contradictions in pharmacological data across studies?
- Source Analysis : Compare assay conditions (e.g., cell lines, ATP concentrations). For example, IC₅₀ discrepancies in kinase inhibition may arise from varying ATP levels.
- Metabolic Stability Testing : Use liver microsomes to assess CYP450-mediated degradation, which may explain inconsistent in vitro vs. in vivo results.
- Computational Modeling : Perform molecular dynamics simulations to identify binding pose variations under different pH or co-solvent conditions .
Q. What green chemistry approaches improve synthesis scalability?
- Solvent Systems : Ethanol/water (1:1 v/v) reduces toxicity and enables reflux conditions without volatile organics.
- Catalyst Recyclability : TMDP is recoverable (>5 cycles) via simple filtration, minimizing waste.
- One-Pot Methods : Combine condensation and cyclization steps to reduce intermediates and purification needs .
Key Methodological Recommendations
- Stereochemical Analysis : Use NOESY NMR to resolve diastereomer ambiguity in dihydro-pyrimidine rings .
- Contradiction Mitigation : Validate enzyme inhibition data with orthogonal assays (e.g., SPR + cellular viability) .
- Scalability : Adopt TMDP-based protocols for academic labs prioritizing safety and yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
